molecular formula C11H9N3O2 B3048404 4-(吡啶-3-基)-2-硝基苯胺 CAS No. 167959-19-5

4-(吡啶-3-基)-2-硝基苯胺

货号 B3048404
CAS 编号: 167959-19-5
分子量: 215.21 g/mol
InChI 键: HUWQSHAKHTVWEM-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

While specific synthesis methods for “4-(Pyridin-3-yl)-2-nitroaniline” are not available, pyridine derivatives can be synthesized through various methods. For instance, a study reported the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives using two methods, namely, using trimethylamine as a classical method and using magnesium oxide nanoparticles .

科学研究应用

分子连接中的电子传输

4-(吡啶-3-基)-2-硝基苯胺及其衍生物在分子电子学领域发挥着重要作用。Huang 等人 (2018) 的一项研究探讨了硝基侧基对单分子连接中吡啶基分子的电导率的影响。这项研究对于理解分子电子学中的电子传输机制至关重要,其中 4-(吡啶-3-基)-2-硝基苯胺可以通过其分子结构影响电子流 (Huang 等人,2018)

异金属链中的磁性

该化合物的衍生物也用于异金属链的合成。例如,Wang 等人 (2017) 在 LnIII-CoII 异金属链的形成中使用了一种衍生物,这对于研究 2p-3d-4f 化合物中的磁性及其相互作用非常重要 (Wang 等人,2017)

自由基的研究

Rajadurai 等人 (2003) 的研究重点是基于吡啶的硝氧自由基,其中 4-(吡啶-3-基)-2-硝基苯胺的衍生物发挥了至关重要的作用。这项研究提供了对这些自由基的分子基态和电子自旋共振的见解,这些见解在有机磁性和自由基化学等领域至关重要 (Rajadurai 等人,2003)

抗病毒研究

在药物化学领域,4-(吡啶-3-基)-2-硝基苯胺的衍生物用于合成具有潜在抗病毒特性的化合物。Shabunina 等人 (2021) 合成了具有该化合物 4-硝基苯基类似物的新型三嗪,并评估了它们对痘苗病毒的活性,显示出有希望的特性 (Shabunina 等人,2021)

缩合反应中的机理

Dabrowska 等人 (2009) 探讨了对硝基苯胺(一种衍生物)在三组分缩合反应中的机理的理解。这项研究极大地促进了具有在各种医疗领域潜在应用的化合物的合成 (Dabrowska 等人,2009)

发光传感器

Zhang 等人 (2018) 报道了由涉及 4-(吡啶-3-基)-2-硝基苯胺衍生物的混合二羧酸配体构建的 Ln-MOF。这些材料用作选择性多响应发光传感器,表明该化合物在开发先进传感材料中的效用 (Zhang 等人,2018)

高能材料

Ma 等人 (2018) 使用 4-(吡啶-3-基)-2-硝基苯胺的衍生物合成了基于吡啶的高能材料。他们的工作促进了具有高密度和良好的爆炸性能的材料的开发,这与高能材料领域相关 (Ma 等人,2018)

未来方向

While specific future directions for “4-(Pyridin-3-yl)-2-nitroaniline” are not available, research on pyridine derivatives is ongoing, with a focus on developing novel compounds with improved biological activities .

属性

IUPAC Name

2-nitro-4-pyridin-3-ylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N3O2/c12-10-4-3-8(6-11(10)14(15)16)9-2-1-5-13-7-9/h1-7H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUWQSHAKHTVWEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=CC(=C(C=C2)N)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20440363
Record name 4-(Pyridin-3-yl)-2-nitroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20440363
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Pyridin-3-yl)-2-nitroaniline

CAS RN

167959-19-5
Record name 4-(Pyridin-3-yl)-2-nitroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20440363
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of 4-bromo-2-nitroaniline (4.8 g, 22 mmol) in DME (100 mL) was added pyridine-3-boronic acid 1,3-propanediol cyclic ester (4 g, 24 mmol), sodium bicarbonate (45 mL, 1M), and tetrakis(triphenylphosphine)palladium (0.05 eq). The resulting mixture was heated at 90° C. for 8 hours then cooled to room temperature. The solids were collected, washed with water, 5% EtOAc in Hexane and dried to afford the title compound (5 g). 1H NMR (CDCl3) δ 8.8 (d, 1H), 8.55 (m, 1H), 8.35 (d, 1H), 7.85 (dd, 1H), 7.65 (dd, 1H), 7.35 (m, 1H), 6.95 (d, 1H), 6.25 (br s, 2H).
Quantity
4.8 g
Type
reactant
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
45 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One

Synthesis routes and methods II

Procedure details

To a solution of 4-bromo-2-nitroaniline (217 mg, 1 mmol) in DMF (6 mL) was added 3-pyridine boronic acid (148 mg, 1.2 mmol), potassium phosphate (276 mg, 1.3 mmol), and dichloro(diphenylphosphinoferrocene)palladium (75 mg, 0.1 mmol).
Quantity
217 mg
Type
reactant
Reaction Step One
Quantity
148 mg
Type
reactant
Reaction Step One
Quantity
276 mg
Type
reactant
Reaction Step One
[Compound]
Name
dichloro(diphenylphosphinoferrocene)palladium
Quantity
75 mg
Type
reactant
Reaction Step One
Name
Quantity
6 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

4-Amino-3-nitrophenylboronic acid pinacol ester (1.60 g, 6.06 mmol), 3-bromopyridine (1.10 g, 6.96 mmol), cesium carbonate (3.33 g, 10.22 mmol) and 1,1′-bis(diphenylphosphino)ferrocene-palladium(II) dichloride DCM complex (491 mg, 0.60 mmol) were suspended in dimethylformamide (20 mL). The solution was degassed by vacuum several times and placed in an argon atmosphere. It was then heated to 65° C. for 6 hr. After cooling, EA (100 mL) and water (40 mL) were added. When additional water (50 mL) was added to the organic layer, a precipitate was formed in the separatory funnel. The biphasic solution was filtered, and the filtrate was transferred to the separatory funnel and separated. The organic phase was washed twice with water (50 mL each), then with brine, and then dried with sodium sulfate and concentrated under reduced pressure to give 2-nitro-4-(pyridin-3-yl)benzenamine (1.18 g). 2-Nitro-4-(pyridin-3-yl)benzenamine (700 mg, 3.26 mmol) in 1:1 ethanol/EA (40 mL) was hydrogenated at atmospheric pressure with 10% palladium on carbon (90 mg, 0.08 mmol) at room temperature for 2 days. Filtration and concentration under reduced pressure gave 4-(pyridin-3-yl)-benzene-1,2-diamine (621 mg).
Quantity
1.6 g
Type
reactant
Reaction Step One
Quantity
1.1 g
Type
reactant
Reaction Step Two
Quantity
3.33 g
Type
reactant
Reaction Step Three
Quantity
20 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(Pyridin-3-yl)-2-nitroaniline
Reactant of Route 2
Reactant of Route 2
4-(Pyridin-3-yl)-2-nitroaniline
Reactant of Route 3
Reactant of Route 3
4-(Pyridin-3-yl)-2-nitroaniline
Reactant of Route 4
Reactant of Route 4
4-(Pyridin-3-yl)-2-nitroaniline
Reactant of Route 5
Reactant of Route 5
4-(Pyridin-3-yl)-2-nitroaniline
Reactant of Route 6
Reactant of Route 6
4-(Pyridin-3-yl)-2-nitroaniline

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。